molecular formula C14H27NO5 B3047817 N-Boc-PEG-t-butyl ester CAS No. 145119-18-2

N-Boc-PEG-t-butyl ester

Cat. No.: B3047817
CAS No.: 145119-18-2
M. Wt: 289.37
InChI Key: ZGRQFPUTXUDCAO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Boc-PEG-t-butyl ester, also known as t-Butyl 3-(2-N-BOC-aminoethoxy)propanoate, is primarily used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTACs it helps to form .

Mode of Action

This compound acts as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound enables the formation of these bifunctional molecules, facilitating the interaction between the E3 ligase and the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, this compound enables the selective degradation of target proteins via this pathway .

Pharmacokinetics

The properties of the resulting protacs, including their absorption, distribution, metabolism, and excretion (adme), would be crucial for their bioavailability and therapeutic efficacy .

Result of Action

The primary result of the action of this compound is the formation of PROTACs that can selectively degrade target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded .

Action Environment

The action of this compound, as part of a PROTAC, occurs intracellularly . Environmental factors such as pH could potentially influence its action, as the Boc group can be deprotected under acidic conditions . More research would be needed to fully understand how various environmental factors might influence the action, efficacy, and stability of this compound and the protacs it forms .

Biochemical Analysis

Biochemical Properties

N-Boc-PEG-t-butyl ester plays a crucial role in biochemical reactions as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of specific target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs . The compound facilitates the binding of an E3 ubiquitin ligase ligand and a target protein ligand . This allows the PROTAC to recruit the E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

Given its role in PROTAC synthesis, it is likely that its effects would be observed over the course of the degradation of the target protein .

Metabolic Pathways

Given its role in PROTAC synthesis, it is likely that it interacts with enzymes involved in protein ubiquitination and degradation .

Subcellular Localization

Given its role in PROTAC synthesis, it is likely that it is found wherever its target proteins are localized within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-PEG-t-butyl ester typically involves the reaction of polyethylene glycol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The resulting product is purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis .

Properties

IUPAC Name

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO5/c1-13(2,3)19-11(16)7-9-18-10-8-15-12(17)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRQFPUTXUDCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140544
Record name 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145119-18-2
Record name 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145119-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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